1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(3,4-DIMETHYLPHENOXY)ETHAN-1-ONE is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a phenoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(3,4-DIMETHYLPHENOXY)ETHAN-1-ONE typically involves multiple steps. One common route starts with the preparation of the benzoxazole ring, which can be synthesized from 2-aminophenol and an aldehyde under reflux conditions . The piperidine ring is then introduced through a nucleophilic substitution reaction. Finally, the phenoxyethanone moiety is attached via an etherification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or nanocatalysts can be employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(3,4-DIMETHYLPHENOXY)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzoxazole and phenoxy rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(3,4-DIMETHYLPHENOXY)ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(3,4-DIMETHYLPHENOXY)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can bind to specific sites on proteins, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the phenoxyethanone moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanoic acid: This compound shares the benzoxazole and piperidine rings but differs in the side chain structure.
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Similar in having a benzoxazole and piperidine ring, but with a fluorine substitution.
Uniqueness
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(3,4-DIMETHYLPHENOXY)ETHAN-1-ONE is unique due to the presence of the phenoxyethanone moiety, which can impart distinct chemical and biological properties. This structural feature may enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in medicinal applications.
Properties
Molecular Formula |
C22H24N2O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)ethanone |
InChI |
InChI=1S/C22H24N2O3/c1-15-7-8-18(13-16(15)2)26-14-21(25)24-11-9-17(10-12-24)22-23-19-5-3-4-6-20(19)27-22/h3-8,13,17H,9-12,14H2,1-2H3 |
InChI Key |
VYTAPGLDYCPMKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.